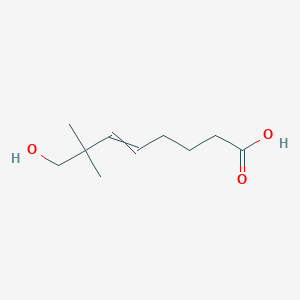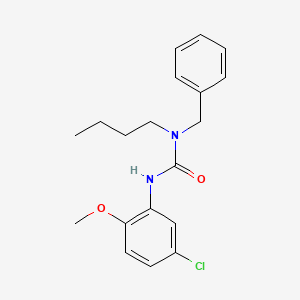![molecular formula C29H29NO5 B14405458 4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate CAS No. 88133-80-6](/img/structure/B14405458.png)
4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is a chemical compound known for its unique structure and properties It is composed of a heptylphenyl group attached to a cyanobenzoyloxy group, which is further connected to a methoxybenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 4-Heptylphenol: This can be achieved through the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 4-Cyanobenzoyl Chloride: This involves the reaction of 4-cyanobenzoic acid with thionyl chloride.
Formation of 4-[(4-Cyanobenzoyl)oxy]-3-methoxybenzoic Acid: This step involves the esterification of 3-methoxybenzoic acid with 4-cyanobenzoyl chloride in the presence of a catalyst such as pyridine.
Final Coupling Reaction: The final step involves the reaction of 4-heptylphenol with 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Heptylphenyl 4-[(4-methoxybenzoyl)oxy]-3-methoxybenzoate
- 4-Heptylphenyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate
- 4-Heptylphenyl 4-[(4-nitrobenzoyl)oxy]-3-methoxybenzoate
Uniqueness
4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is unique due to the presence of the cyanobenzoyloxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
88133-80-6 |
|---|---|
Formule moléculaire |
C29H29NO5 |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
(4-heptylphenyl) 4-(4-cyanobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C29H29NO5/c1-3-4-5-6-7-8-21-11-16-25(17-12-21)34-29(32)24-15-18-26(27(19-24)33-2)35-28(31)23-13-9-22(20-30)10-14-23/h9-19H,3-8H2,1-2H3 |
Clé InChI |
DQXLDNYCNGUGKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)

![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)









![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)
